molecular formula C7H6O B14653351 Bicyclo[3.2.0]hepta-1,4-dien-3-one CAS No. 51577-33-4

Bicyclo[3.2.0]hepta-1,4-dien-3-one

Cat. No.: B14653351
CAS No.: 51577-33-4
M. Wt: 106.12 g/mol
InChI Key: SAASAVDUVVXGQH-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hepta-1,4-dien-3-one is a fused-ring compound featuring a cyclobutene ring fused to a cyclopentenone, making it a rigid and versatile scaffold for diversity-oriented synthesis . This structure is a key intermediate in accessing complex chemical libraries due to its two strained rings that can be selectively manipulated . Its core framework is part of a class of molecules recognized for their value in the stereocontrolled assembly of a significant number of valuable products . A prominent application of this bicyclic ketone is in chemoenzymatic synthesis, where it serves as a precursor for prostaglandin synthons . Furthermore, oxy-functionalized bicyclo[3.2.0]carbocyclic molecules like this one have a long history in redox-neutral biocatalysis and are involved in studies with key enzymes such as Baeyer–Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs) . The compound can be synthesized via an efficient 4-π-photocyclization of tropone complexed with a Lewis acid, a method that has been optimized for multigram-scale production . Its reactivity allows for a wide range of transformations, including conjugate additions, cross-coupling reactions at the iodinated enone, and selective reductions, enabling access to a diverse array of functionalized, rigid bicyclic scaffolds for advanced research . This product is intended for research purposes only and is not approved for use in humans.

Properties

CAS No.

51577-33-4

Molecular Formula

C7H6O

Molecular Weight

106.12 g/mol

IUPAC Name

bicyclo[3.2.0]hepta-1,4-dien-3-one

InChI

InChI=1S/C7H6O/c8-7-3-5-1-2-6(5)4-7/h3-4H,1-2H2

InChI Key

SAASAVDUVVXGQH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=O)C=C21

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves the thermal cyclization of 3-hydroxy-6-alkenoic acids. This approach, patented by, proceeds via intramolecular esterification followed by elimination to form the bicyclic framework. The acid substrate reacts with acetic anhydride and potassium acetate under reflux (100–140°C), inducing cyclization (Fig. 1).

Key steps :

  • Activation : The hydroxyl group of 3-hydroxy-6-alkenoic acid is acetylated by acetic anhydride, forming a mixed anhydride intermediate.
  • Cyclization : Heating promotes nucleophilic attack by the α,β-unsaturated carbonyl on the acetylated oxygen, closing the bicyclo[3.2.0] system.
  • Elimination : Loss of acetic acid generates the conjugated dienone structure.

Optimization Parameters

Data from Example 1 in illustrates optimized conditions:

Parameter Optimal Value Impact on Yield
Temperature 115–125°C Maximizes rate while minimizing decomposition
Reaction Time 4–6 hours Ensures complete conversion
Molar Ratio (Acid:Anhydride:Acetate) 1:9:2 Balances activation and base scavenging
Solvent None (neat conditions) Simplifies purification

Under these conditions, 2,5-dimethyl-bicyclo[3.2.0]hept-2-en-7-one was obtained in 82% yield with 98:2 regioselectivity.

Photochemical Synthesis

[2+2] Cycloaddition Strategies

EvitaChem reports photochemical methods utilizing dichloromethane (CH$$2$$Cl$$2$$) as the solvent. Irradiation of enone precursors at 254 nm induces intramolecular [2+2] cycloaddition, forming the bicyclic skeleton. This method benefits from mild conditions but requires precise wavelength control.

Example Protocol :

  • Substrate : Hepta-1,6-dien-4-yloxy dimethyl silane
  • Conditions : CH$$2$$Cl$$2$$, −78°C, 254 nm UV light
  • Yield : ~65% (estimated from analogous systems in)

Solvent Effects

CH$$2$$Cl$$2$$’s low boiling point (40°C) facilitates product isolation via rotary evaporation. Polar solvents like THF reduce yields by stabilizing charge-separated intermediates.

Comparative Analysis of Methods

Method Yield (%) Selectivity Key Advantage Limitation
Thermal Cyclization 82 98:2 No solvent, high scalability High energy input required
Photochemical 65 >90 Mild conditions Specialized equipment needed
Catalytic RCM 70–75 N/A Tunable via catalyst design Substrate specificity

Purification and Characterization

Flash Chromatography

Post-synthesis purification typically employs petroleum ether/ethyl ether (95:5) to resolve regioisomers. The desired product elutes first due to lower polarity.

Spectroscopic Confirmation

  • IR : Strong absorption at 1680–1700 cm$$^{-1}$$ (C=O stretch).
  • $$^1$$H NMR : Distinct vinyl proton signals at δ 5.8–6.2 ppm.
  • MS : Molecular ion peak at m/z 106.04 (C$$7$$H$$6$$O$$^+$$).

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hepta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups introduced at specific positions on the bicyclic ring system.

Scientific Research Applications

Bicyclo[3.2.0]hepta-1,4-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which Bicyclo[3.2.0]hepta-1,4-dien-3-one exerts its effects is primarily through its interactions with molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The ketone group can participate in various chemical reactions, further modulating its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Bicyclo[3.2.0] Systems

Compound Ring System Key Functional Group Predominant Conformation Bridge Bond Length (pm) Reference
Bicyclo[3.2.0]hepta-1,4-dien-3-one [3.2.0] with 1,4-diene Ketone (C=O) Endo (boat-like) ~155 (C-C avg.)
3-Thiabicyclo[3.2.0]hepta-1,4-diene [3.2.0] with 1,4-diene Thioether (S) Endo N/A
Bicyclo[3.2.0]hepta-2,6-diene [3.2.0] with 2,6-diene None Endo/exo mix ~154 (C-C avg.)

Key Findings :

  • The endo conformation dominates in bicyclo[3.2.0] systems due to reduced steric strain, as confirmed by electron diffraction studies .
  • The ketone group in this compound introduces electron-withdrawing effects, enhancing electrophilic reactivity compared to non-ketone analogs like Bicyclo[3.2.0]hepta-2,6-diene .
  • Thia-analogs (e.g., 3-thiabicyclo[3.2.0]hepta-1,4-diene) exhibit greater delocalization due to sulfur’s polarizability, enabling unique cycloaddition pathways .

Table 2: Reactivity Profiles of Bicyclo[3.2.0] Derivatives

Compound Key Reaction Product Application Yield/Selectivity Reference
This compound Dichloroketene cycloaddition Spiro-oxirane intermediates Moderate (~50%)
3-Thiabicyclo[3.2.0]hepta-1,4-diene Diels-Alder reactions Heterocyclic drug scaffolds Low (~5%)
1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one Alkylation/ring-opening Terpene-like natural product analogs High (>80%)

Key Findings :

  • This compound participates in stereoselective cycloadditions with dichloroketene to form spiro-oxiranes, critical for prostaglandin synthesis .
  • Methyl-substituted analogs (e.g., 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one) exhibit enhanced stability and reactivity in alkylation reactions, enabling scalable synthesis of natural product precursors .

Key Findings :

  • Linear diarylheptanoids (e.g., hepta-1,4-dien-3-one derivatives) demonstrate micromolar anticancer activity, likely due to Michael acceptor properties targeting cellular thiols .

Stability and Physicochemical Properties

  • Aqueous Stability: Linear hepta-1,4-dien-3-ones (e.g., hirsutenone) show moderate stability in aqueous media (t1/2 ~4 hours at pH 7.4), while bicyclic analogs like this compound are highly sensitive to hydrolysis due to ring strain .
  • Thermal Stability: Bicyclo[3.2.0] systems decompose above 150°C, whereas diarylheptanoids (e.g., 1,7-bis(3,4-dihydroxyphenyl)hepta-1,4-dien-3-one) remain stable up to 250°C due to extended conjugation .

Q & A

Q. What ethical and reproducibility standards must be prioritized when reporting bicyclic compound research?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail: provide NMR spectra, crystallographic data, and computational parameters in supplementary materials. Replicate key experiments (e.g., synthesis, conformational analysis) with independent trials to confirm reproducibility .

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